2-(2-Phenylphenoxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

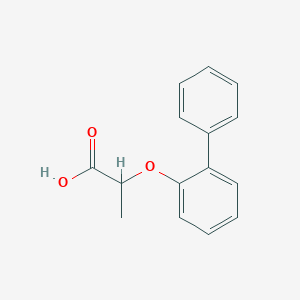

2-(2-Phenylphenoxy)propanoic acid is a synthetic compound that has garnered significant scientific interest due to its diverse applications in various fields such as biomedicine, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a phenoxy group, further connected to a propanoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)propanoic acid typically involves the etherification of 2-phenylphenol with 2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through recrystallization and purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Phenylphenoxy)propanoic acid is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Phenylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylpropanoic acid

- 2-Phenoxypropanoic acid

- 2-(4-Phenylphenoxy)propanoic acid

Uniqueness

2-(2-Phenylphenoxy)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of selectivity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

Biologische Aktivität

2-(2-Phenylphenoxy)propanoic acid, also known as a phenoxypropanoic acid derivative, is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

This compound features a phenoxy group attached to a propanoic acid backbone, which contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.

- Antioxidant Properties : It possesses notable antioxidant activity, which helps mitigate oxidative damage in cells.

- Cell Signaling Modulation : The compound influences various cell signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties. It disrupts bacterial cell walls and inhibits essential cellular processes, leading to cell death. This makes it a potential candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. It reduces pro-inflammatory cytokine production, thereby alleviating symptoms associated with inflammatory diseases.

Antioxidant Effects

The antioxidant capacity of this compound has been confirmed through various assays. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antibacterial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 2 : Anti-inflammatory Activity | Showed reduction in TNF-alpha and IL-6 levels in an animal model of arthritis, indicating potential for treating inflammatory conditions. |

| Study 3 : Antioxidant Activity | Exhibited a dose-dependent increase in superoxide dismutase (SOD) and catalase levels in human cell lines exposed to oxidative stress. |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues, with a preference for fatty tissues.

- Metabolism : Primarily metabolized in the liver through conjugation reactions.

- Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as gastrointestinal disturbances and liver enzyme elevation.

Eigenschaften

IUPAC Name |

2-(2-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACJRMZSJGCFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-62-7 |

Source

|

| Record name | NSC538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.